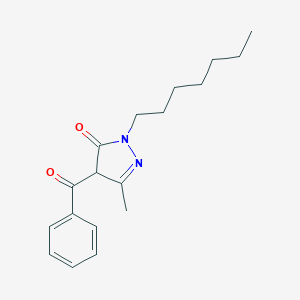
4-benzoyl-2-heptyl-5-methyl-4H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-2-heptyl-5-methyl-4H-pyrazol-3-one is an aromatic ketone.
Aplicaciones Científicas De Investigación
Structural and Chemical Analysis
NMR Spectroscopy and Crystal Structure
Investigations using 1H and 13C NMR spectroscopy and single-crystal X-ray analysis have provided insights into the structural aspects of pyrazolone derivatives, revealing details about tautomeric structures and intramolecular hydrogen bonding (Holzer et al., 2003).
Crystal Structure of Derivatives
The crystal structure of various pyrazolone based Schiff base ligands and their copper complexes has been analyzed, contributing to the understanding of their molecular geometry and potential applications in DNA binding studies (Jadeja et al., 2012).
Biological Applications
Cytotoxic and Antimicrobial Activity
Pyrazolone derivatives have been screened for their cytotoxic activity against human leukemia cells and antimicrobial activity against bacteria and yeasts, showing promising results in medical applications (Asegbeloyin et al., 2014).
Antioxidant and Anti-inflammatory Activity
Certain derivatives of pyrazolone have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, demonstrating significant biological activity profiles (Sudha et al., 2021).
Antimicrobial Properties
Schiff base compounds derived from pyrazolone have been tested for their antibacterial activities, showing effectiveness against various bacteria (Liu et al., 2012).
Propiedades
Nombre del producto |
4-benzoyl-2-heptyl-5-methyl-4H-pyrazol-3-one |
|---|---|
Fórmula molecular |
C18H24N2O2 |
Peso molecular |
300.4g/mol |
Nombre IUPAC |
4-benzoyl-2-heptyl-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H24N2O2/c1-3-4-5-6-10-13-20-18(22)16(14(2)19-20)17(21)15-11-8-7-9-12-15/h7-9,11-12,16H,3-6,10,13H2,1-2H3 |
Clave InChI |
YAPYNCGECVXNED-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C(=O)C(C(=N1)C)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCCCCCN1C(=O)C(C(=N1)C)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




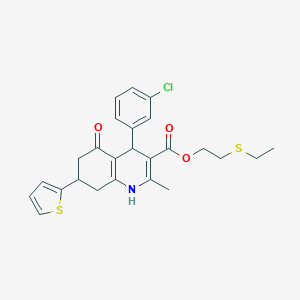
![Cyclopentyl 2-methyl-5-oxo-7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B395263.png)
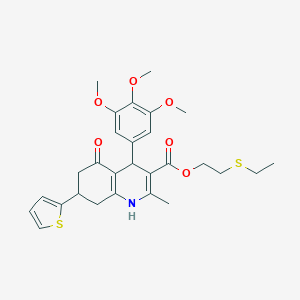
![2-[(4-chlorobenzoyl)amino]-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B395270.png)
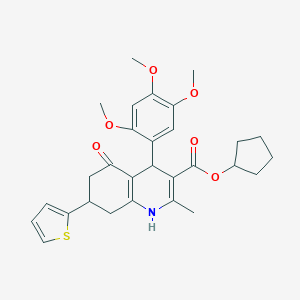
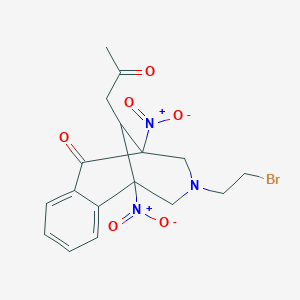
![2-(Ethylsulfanyl)ethyl 2-methyl-5-oxo-7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B395273.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-(1-naphthyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B395280.png)
![3-(4-bromophenyl)-1-(2-hydroxyethyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B395281.png)
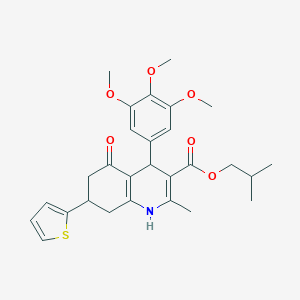
![7-(4-bromophenyl)-1,3-dimethyl-8-(2-pyridinylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B395283.png)
